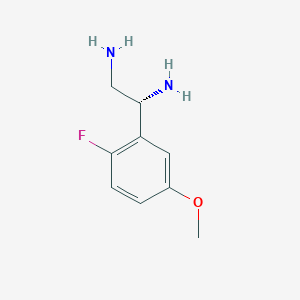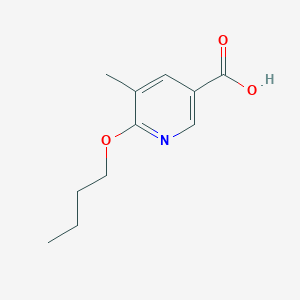
Ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. This compound is characterized by a pyrrole ring substituted with an ethyl ester group at the 2-position, a methyl group at the 1-position, and a nitro group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of ethyl 1-methyl-1H-pyrrole-2-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrrole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases can facilitate ester hydrolysis.
Major Products Formed:
Reduction: Ethyl 1-methyl-5-amino-1H-pyrrole-2-carboxylate.
Substitution: Various carboxylic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The biological activity of ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound’s mechanism of action may involve the inhibition of key enzymes or the disruption of cellular processes, contributing to its observed biological activities.
Comparison with Similar Compounds
Ethyl 5-nitro-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 1-position.
Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate: Has a methyl ester instead of an ethyl ester group.
Ethyl 1-methyl-1H-pyrrole-2-carboxylate: Lacks the nitro group at the 5-position.
Uniqueness: this compound is unique due to the presence of both the nitro and ester functional groups, which impart distinct chemical reactivity and biological activity. The combination of these groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
ethyl 1-methyl-5-nitropyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-8(11)6-4-5-7(9(6)2)10(12)13/h4-5H,3H2,1-2H3 |
InChI Key |
YBQAVWTUFAKQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15234557.png)


![tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)



![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)



